molecular formula C16H24N2O6S B6587780 methyl 4-[(2,5-dimethoxybenzenesulfonamido)methyl]piperidine-1-carboxylate CAS No. 1234927-96-8

methyl 4-[(2,5-dimethoxybenzenesulfonamido)methyl]piperidine-1-carboxylate

Cat. No.: B6587780
CAS No.: 1234927-96-8
M. Wt: 372.4 g/mol
InChI Key: ZFNOSTHSZVCNDU-UHFFFAOYSA-N
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Description

Methyl 4-[(2,5-dimethoxybenzenesulfonamido)methyl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H24N2O6S and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.13550766 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-[(2,5-dimethoxybenzenesulfonamido)methyl]piperidine-1-carboxylate is a compound with potential therapeutic applications due to its structural features that suggest bioactivity. This article explores its biological activity, pharmacological implications, and relevant research findings.

Structure and Properties

The compound features a piperidine ring substituted with a carboxylate group and a sulfonamide moiety. The presence of methoxy groups on the benzene ring enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Certain piperidine derivatives have shown effectiveness against bacterial strains, particularly in inhibiting the growth of Mycobacterium tuberculosis.
  • Inhibition of Enzymatic Activity : Compounds like this compound may act as inhibitors for specific enzymes involved in metabolic pathways.

Case Study: Inhibition of Mycobacterial Enzymes

A recent study evaluated the structure-activity relationship (SAR) of piperidine derivatives as inhibitors of the enzyme MenA, crucial in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. The findings indicated that certain derivatives exhibited potent inhibitory effects (IC50 values ranging from 13 to 22 μM) and improved pharmacokinetic profiles when compared to existing treatments .

CompoundIC50 (μM)Target
Compound A13MenA
Compound B22MenA
This compoundTBDTBD

Antimicrobial Activity

In vitro studies have demonstrated that piperidine derivatives can inhibit the growth of various pathogens. For instance, derivatives with sulfonamide groups have shown enhanced activity against gram-positive bacteria, suggesting potential applications in treating infections .

The proposed mechanism involves binding to specific active sites on target enzymes or receptors, leading to inhibition of their activity. For example, sulfonamide groups are known to mimic substrates in enzymatic reactions, thereby blocking the active site and preventing substrate conversion.

Properties

IUPAC Name

methyl 4-[[(2,5-dimethoxyphenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O6S/c1-22-13-4-5-14(23-2)15(10-13)25(20,21)17-11-12-6-8-18(9-7-12)16(19)24-3/h4-5,10,12,17H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNOSTHSZVCNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.